molecular formula C13H14ClN3O2 B3011033 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide CAS No. 865249-56-5

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide

Cat. No.: B3011033
CAS No.: 865249-56-5
M. Wt: 279.72
InChI Key: XISRDAOKSVJOSO-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at the 5-position and a pentanamide moiety at the 2-position. Its molecular formula is C₁₃H₁₄ClN₃O₂ (molecular weight: ~279.72 g/mol). The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its bioisosteric properties, enhancing metabolic stability and bioavailability in drug design .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-2-3-8-11(18)15-13-17-16-12(19-13)9-6-4-5-7-10(9)14/h4-7H,2-3,8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISRDAOKSVJOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method starts with the reaction of 2-chlorobenzohydrazide with pentanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular targets and pathways involved can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key analogs differ in substituents on the phenyl ring, oxadiazole-linked functional groups, or additional heterocyclic systems. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Oxadiazole 5-position) Functional Group (Oxadiazole 2-position) Molecular Formula Molecular Weight (g/mol) Key Reference
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide 2-Chlorophenyl Pentanamide C₁₃H₁₄ClN₃O₂ 279.72
OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide) 4-Chlorophenyl Pentanamide C₁₃H₁₄ClN₃O₂ 279.72
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide 3-Methoxyphenyl Pentanamide C₁₄H₁₇N₃O₃ 283.30
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide 2-Chlorophenyl Chloroacetamide + isopropyl C₁₄H₁₅Cl₂N₃O₂ 336.20
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanyl acetamide derivatives 4-Chlorophenyl Sulfanyl acetamide Variable 320–400
Key Observations :
  • Substituent Position : The 2-chlorophenyl vs. 4-chlorophenyl substitution (as in OZE-III) alters steric and electronic properties. The para-substituted analog (OZE-III) showed antimicrobial activity against Staphylococcus aureus , while meta-substituted methoxy derivatives (e.g., ) may exhibit varied pharmacokinetics due to increased polarity .
  • Functional Group Modifications : Replacing pentanamide with sulfanyl acetamide () or chloroacetamide () introduces thiol or halogen reactivity, impacting bioactivity and toxicity profiles. For example, sulfanyl acetamide derivatives demonstrated antimicrobial activity with low hemolytic toxicity .
Antimicrobial Activity :
  • N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide (OZE-III) : Exhibited moderate activity against S. aureus planktonic cells and biofilms .
  • Sulfanyl Acetamide Derivatives (e.g., 6f, 6o) : Showed potent antimicrobial activity against Gram-positive bacteria, with compound 6f being the most active .
  • 2-Chloro-N-{[5-(2-chlorophenyl)-oxadiazolyl]methyl}-N-isopropylacetamide : The dual chloro substituents may enhance lipid bilayer interaction, though specific activity data are unavailable .
Plant Growth Regulation :
  • Tetrazole and triazole analogs (e.g., –6) demonstrated herbicidal and cytokinin-like activities, highlighting the role of heterocyclic systems in agrochemical applications .

Toxicity and Pharmacokinetics

  • Pentanamide vs.
  • Chlorine Substitution : 2-Chlorophenyl analogs may exhibit higher metabolic stability compared to methoxy-substituted derivatives due to reduced oxidative metabolism .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3OC_{13}H_{14}ClN_3O with a molecular weight of approximately 255.72 g/mol. The compound features a 1,3,4-oxadiazole ring that contributes to its biological properties.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety may interact with specific enzymes involved in cellular processes, potentially inhibiting their activity and leading to apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines.

Anticancer Activity

A study conducted on various oxadiazole derivatives highlighted the anticancer potential of compounds similar to this compound. These derivatives were tested against human colorectal carcinoma cells (HCT116) and exhibited significant growth inhibition. For instance, derivatives showed EC50 values as low as 0.056 µM in inhibiting cell growth .

Antimicrobial Activity

Research has also indicated that oxadiazole derivatives possess antimicrobial properties. A derivative structurally related to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

StudyCompound TestedTargetResult
Oxadiazole DerivativeHCT116 CellsEC50 = 0.056 µM (growth inhibition)
Related OxadiazoleBacterial StrainsEffective against Gram-positive and Gram-negative bacteria

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